molecular formula C16H22O4 B13884439 (2Z,4E)-Methyl abscisate CAS No. 7200-31-9

(2Z,4E)-Methyl abscisate

Cat. No.: B13884439
CAS No.: 7200-31-9
M. Wt: 278.34 g/mol
InChI Key: HHDYPZVHXGPCRG-XSMWWFTRSA-N
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Description

(2Z,4E)-Methyl abscisate is a stereoisomer of abscisic acid, a plant hormone involved in various physiological processes such as seed dormancy, germination, and stress responses. This compound is characterized by its specific geometric configuration, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-Methyl abscisate can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal. This method utilizes 3,3-bis(methylsulfanyl)methylenemalononitrile and aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-Methyl abscisate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures, solvents like DMSO or ethanol, and specific catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or alkanes, and substituted compounds with various functional groups.

Scientific Research Applications

(2Z,4E)-Methyl abscisate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2Z,4E)-Methyl abscisate involves its interaction with specific molecular targets and pathways. It binds to abscisic acid receptors, triggering a signaling cascade that modulates gene expression and physiological responses. Key pathways include the regulation of ion channels, activation of protein kinases, and modulation of transcription factors involved in stress responses and developmental processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-Methyl abscisate is unique due to its specific geometric configuration, which influences its chemical reactivity and biological activity. Its ability to modulate plant stress responses and developmental processes makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

7200-31-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

methyl (2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C16H22O4/c1-11(8-14(18)20-5)6-7-16(19)12(2)9-13(17)10-15(16,3)4/h6-9,19H,10H2,1-5H3/b7-6+,11-8+/t16-/m0/s1

InChI Key

HHDYPZVHXGPCRG-XSMWWFTRSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)OC)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C

Origin of Product

United States

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